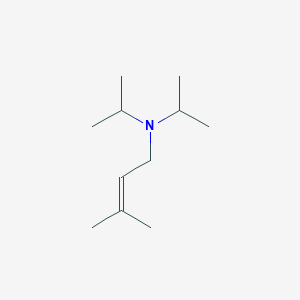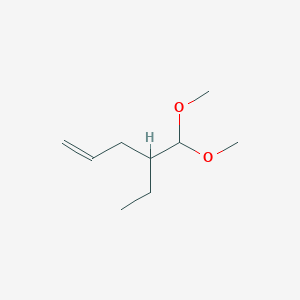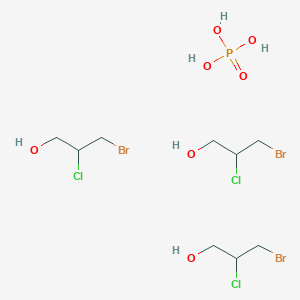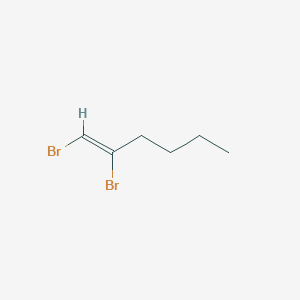![molecular formula C17H17BrN2O B14671508 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol CAS No. 38176-90-8](/img/structure/B14671508.png)
2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol is an organic compound that belongs to the class of phenanthridine derivatives. This compound features a bromine atom attached to the phenanthridine ring and an amino group linked to a butanol chain. Its unique structure makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol typically involves multiple steps, starting with the bromination of phenanthridine. The brominated phenanthridine is then reacted with an appropriate amine to introduce the amino group. Finally, the butanol chain is attached through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or ammonia under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenanthridine derivatives without the bromine atom.
Substitution: Formation of hydroxyl or amino-substituted phenanthridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol
- 2-[(2-Fluorophenanthridin-6-yl)amino]butan-1-ol
- 2-[(2-Iodophenanthridin-6-yl)amino]butan-1-ol
Uniqueness
2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall stability.
Eigenschaften
CAS-Nummer |
38176-90-8 |
|---|---|
Molekularformel |
C17H17BrN2O |
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
2-[(2-bromophenanthridin-6-yl)amino]butan-1-ol |
InChI |
InChI=1S/C17H17BrN2O/c1-2-12(10-21)19-17-14-6-4-3-5-13(14)15-9-11(18)7-8-16(15)20-17/h3-9,12,21H,2,10H2,1H3,(H,19,20) |
InChI-Schlüssel |
RXIKBPCNBYLLTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)NC1=NC2=C(C=C(C=C2)Br)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


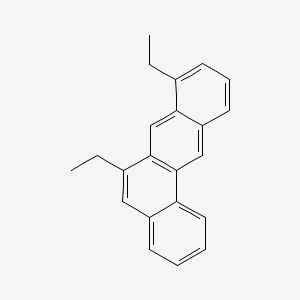
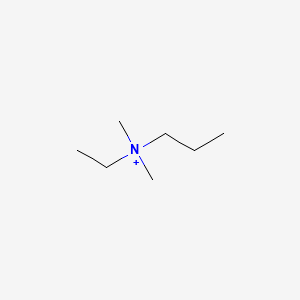
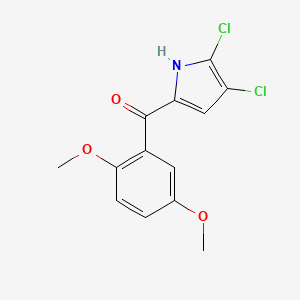
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)

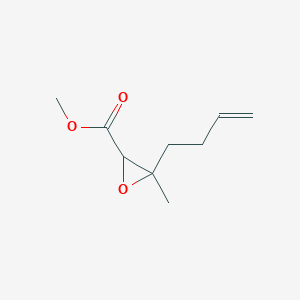

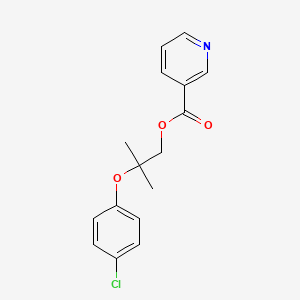
![3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,5,7,9,11,13-hexaene](/img/structure/B14671476.png)
